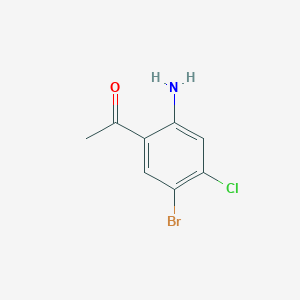

1-(2-Amino-5-bromo-4-chlorophenyl)ethanone

Description

Contextualization within Organic and Medicinal Chemistry Research

In the vast field of organic synthesis, the quest for novel molecular frameworks with diverse functionalities is perpetual. Substituted acetophenones, such as 1-(2-Amino-5-bromo-4-chlorophenyl)ethanone, serve as crucial starting materials due to the reactivity of their carbonyl group and the potential for modifications on the aromatic ring. The presence of an amino group, along with bromine and chlorine atoms on the phenyl ring, offers multiple reaction sites, enabling chemists to construct complex molecular architectures.

The true significance of this compound, however, lies in its application within medicinal chemistry. The synthesis of heterocyclic compounds, which are core structures in a vast number of pharmaceuticals, often relies on versatile precursors like this acetophenone (B1666503) derivative. mdpi.comresearchgate.net The amino and acetyl groups can readily participate in cyclization reactions to form various ring systems, including but not limited to pyrazoles, triazoles, and pyrimidines. mdpi.comresearchgate.net These heterocyclic motifs are known to exhibit a broad spectrum of biological activities, making them attractive targets for drug discovery programs. chemmethod.comresearchgate.netnih.gov

Significance as a Chemical Scaffold for Advanced Studies

A chemical scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. This compound is an exemplary scaffold due to its inherent structural diversity. The amino group can be acylated, alkylated, or diazotized, leading to a variety of derivatives. The acetyl group is a key handle for condensation reactions, a fundamental strategy for building heterocyclic rings. mdpi.com

For instance, the reaction of α-haloketones, a class to which derivatives of this compound could belong, with various nucleophiles is a well-established method for synthesizing a multitude of heterocyclic systems. Furthermore, the presence of both bromine and chlorine atoms on the aromatic ring allows for selective cross-coupling reactions, a powerful tool in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. This enables the introduction of further diversity into the molecular structure, which is a critical aspect of structure-activity relationship (SAR) studies in drug development. bldpharm.com

The strategic placement of the substituents on the phenyl ring also influences the electronic properties of the molecule, which can in turn affect its reactivity and the biological activity of its derivatives. This makes this compound a valuable tool for researchers aiming to design and synthesize new molecules with tailored properties for advanced studies in materials science and medicinal chemistry.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | chemmethod.comnih.gov |

| CAS Number | 937816-91-6 | nih.gov |

| Molecular Formula | C8H7BrClNO | nih.gov |

| Molecular Weight | 248.51 g/mol | chemmethod.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-amino-5-bromo-4-chlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO/c1-4(12)5-2-6(9)7(10)3-8(5)11/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNACMPFJLFHELK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585312 | |

| Record name | 1-(2-Amino-5-bromo-4-chlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937816-91-6 | |

| Record name | 1-(2-Amino-5-bromo-4-chlorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937816-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Amino-5-bromo-4-chlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Approaches for 1 2 Amino 5 Bromo 4 Chlorophenyl Ethanone and Its Analogues

General Synthetic Routes and Precursors

The synthesis of substituted acetophenones like 1-(2-Amino-5-bromo-4-chlorophenyl)ethanone relies on fundamental organic reactions, primarily involving the construction of the ketone and the strategic placement of functional groups on the aromatic ring.

The Friedel-Crafts acylation is a cornerstone method for synthesizing aryl ketones. masterorganicchemistry.commdpi.com This electrophilic aromatic substitution involves reacting an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.com The reaction proceeds by the formation of a resonance-stabilized acylium ion, which then attacks the benzene (B151609) ring. masterorganicchemistry.com

However, the presence of an amino (-NH₂) group on the aromatic ring presents a significant challenge for direct Friedel-Crafts acylation. quora.com The basic nitrogen atom of the amino group coordinates with the Lewis acid catalyst, deactivating it and forming a powerful electron-withdrawing group (e.g., -NH₃⁺), which inhibits the electrophilic substitution. quora.comgoogle.com To circumvent this, a common strategy is to protect the amino group, often by converting it into an amide (anilide). This reduces its basicity, allowing the acylation to proceed, typically at the para position to the activating amide group. nih.gov Subsequent deprotection reveals the desired aminoacetophenone. nih.gov

Halogenation of the aromatic ring can be achieved using various reagents and is governed by the directing effects of the substituents already present. For instance, direct bromination of acetophenone (B1666503) in the presence of AlCl₃ can yield 3-bromoacetophenone. orgsyn.org The position of halogenation is carefully controlled by the electronic nature of the existing groups on the ring.

The introduction of amino and halogen groups at specific positions on the phenyl ethanone (B97240) framework can be accomplished through several synthetic routes. The amino group is often introduced by the reduction of a nitro group, which is readily placed on the ring via electrophilic nitration.

Alternatively, the synthesis can start from a precursor that already contains the amino group. For example, 2'-aminoacetophenone (B46740) can be selectively brominated at the 5'-position using pyridinium (B92312) tribromide to yield 2'-amino-5'-bromoacetophenone. researchgate.net This highlights a method where the halogen is introduced onto a pre-existing aminoacetophenone core.

Another versatile method for introducing halogens is the Sandmeyer reaction. This process involves the diazotization of a primary aromatic amine with nitrous acid to form a diazonium salt, which is then treated with a copper(I) halide to replace the diazo group with a halogen. google.com This is particularly useful for synthesizing isomers that are not easily accessible through direct halogenation. For example, m-aminoacetophenone can be converted to m-bromoacetophenone via this pathway. google.com

Targeted Synthesis of Specific Positional Isomers and Related Halogenated Ethanones

The synthesis of specific positional isomers of amino-halo-substituted acetophenones is dictated by the sequence of reactions and the directing effects of the substituents. The order in which the acetyl, amino, and halogen groups are introduced determines the final arrangement on the aromatic ring.

For instance, starting with 3,5-dimethoxyaniline, protection of the amine followed by Friedel-Crafts acylation with acetyl chloride and SnCl₄ yields two regioisomers, 2-acetyl and 4-acetyl derivatives, which can then be deprotected. nih.gov This demonstrates how the existing methoxy (B1213986) and protected amino groups direct the position of acylation. nih.gov The synthesis of various halogenated ethanones serves as important precursors for more complex molecules. The table below lists several related isomers and key halogenated intermediates.

| Compound Name | CAS Number | Molecular Formula | Key Synthetic Precursor(s) | Reference |

|---|---|---|---|---|

| 1-(2-Amino-4-bromophenyl)ethanone | 123858-51-5 | C₈H₈BrNO | 2-Aminoacetophenone | nih.gov |

| This compound | 1698027-12-1 | C₈H₈BrClNO | Halogenated 2-aminoacetophenone | bldpharm.com |

| 1-(2-Amino-5-bromo-4-fluorophenyl)ethanone | 1934470-94-6 | C₈H₇BrFNO | Halogenated 2-aminoacetophenone | sigmaaldrich.com |

| 2-Chloro-3'-bromoacetophenone | 53599-56-9 | C₈H₆BrClO | m-Bromoacetophenone | google.com |

| 2-Bromo-1-(4-chlorophenyl)ethanone | 536-38-9 | C₈H₆BrClO | 1-(4-chlorophenyl)ethanone | researchgate.netrsc.org |

Multi-Step Synthesis Pathways for Complex Derivatives

Ortho-aminoacetophenone derivatives, including this compound, are valuable building blocks for the synthesis of more complex heterocyclic compounds, particularly quinazolines. mdpi.comnih.gov Quinazolines are a class of compounds with significant applications in medicinal chemistry. frontiersin.org

The synthesis of quinazolines often involves the condensation of an o-aminoarylketone with a suitable nitrogen-containing reagent. frontiersin.org For example, substituted o-amino acetophenones can react with ammonia (B1221849) or urea (B33335) to form the quinazoline (B50416) ring system. nih.gov Various catalysts and reaction conditions can be employed to facilitate these transformations, leading to a diverse range of substituted quinazolines.

The table below illustrates some general pathways for synthesizing quinazoline derivatives from o-aminoacetophenones.

| Starting Material | Reagent(s) | Product Type | Key Features of Transformation | Reference |

|---|---|---|---|---|

| o-Amino acetophenone | Ammonia | 2,4-Disubstituted quinazoline | Condensation and cyclization at elevated temperature. | nih.gov |

| o-Amino benzophenone | Urea | 2-Hydroxy-4-phenylquinazoline | Reaction provides a hydroxyl group at the 2-position. | nih.gov |

| o-Aminobenzophenones | Benzylamines | 2-Phenylquinazolines | Catalyzed by ceric ammonium (B1175870) nitrate (B79036) (CAN)-TBHP. | organic-chemistry.org |

| (2-Aminophenyl)methanols | Aldehydes, Ceric Ammonium Nitrate | 2-Substituted quinazolines | A one-pot, multi-component copper-catalyzed reaction. | nih.gov |

Advanced Synthetic Techniques (e.g., Microwave Irradiation, One-Pot Reactions, Catalyst-Free Methods)

Modern organic synthesis increasingly employs advanced techniques to improve efficiency, reduce waste, and shorten reaction times.

Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry. scispace.comnih.gov This method uses microwave energy to heat reactions rapidly and uniformly, often leading to dramatic reductions in reaction times—from hours or days to mere minutes—and improved product yields. nih.govrasayanjournal.co.in The synthesis of various acetophenone derivatives and their subsequent conversion to more complex structures, such as chalcones and quinazolines, have been successfully performed using microwave irradiation. nih.govnih.gov For example, the condensation of acetophenones with aldehydes can be completed in as little as 5-7 minutes under microwave heating. scispace.comresearchgate.net

One-Pot Reactions: One-pot procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency and resource conservation. nih.govclockss.org This approach minimizes solvent usage and purification steps. A one-pot synthesis of 2-aminothiazole (B372263) derivatives, for instance, has been developed starting from aromatic methyl ketones, which undergo an α-bromination and subsequent cyclization with thiourea (B124793) in a single pot. clockss.org

Catalyst-Free Methods: The development of catalyst-free reactions is a key goal of green chemistry. Some reactions can be promoted under specific conditions without the need for a traditional catalyst. For example, the condensation of o-hydroxy acetophenones with aromatic aldehydes has been achieved under solvent-free microwave conditions using anhydrous potassium carbonate, which is considered a more environmentally benign reagent than traditional strong bases. rasayanjournal.co.in Boric acid has also been used as a non-toxic catalyst for condensation reactions under microwave and solvent-free conditions. mdpi.com

Chemical Reactivity and Transformation Pathways of 1 2 Amino 5 Bromo 4 Chlorophenyl Ethanone

Oxidation and Reduction Reactions of the Acetyl Group

The acetyl group, a ketone, is susceptible to both reduction and oxidation, although specific studies on 1-(2-Amino-5-bromo-4-chlorophenyl)ethanone are not prevalent. The reactivity can be inferred from the known behavior of aryl alkyl ketones.

Reduction Reactions: The carbonyl of the acetyl group can be reduced to either a secondary alcohol or completely to a methylene (B1212753) group (-CH2CH3).

Reduction to an Alcohol: Treatment with mild reducing agents like sodium borohydride (B1222165) (NaBH4) would selectively reduce the ketone to a secondary alcohol, yielding 1-(2-Amino-5-bromo-4-chlorophenyl)ethanol. This transformation is common for ketones and is generally not affected by the other functional groups on the ring under these conditions.

Reduction to an Alkyl Group: More rigorous reduction methods can remove the carbonyl oxygen entirely. The Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base like KOH with heat) are classic methods for converting aryl ketones to alkylbenzenes. youtube.com This two-step sequence of Friedel-Crafts acylation followed by reduction is a standard strategy to synthesize primary alkylbenzenes while avoiding carbocation rearrangements. libretexts.orglibretexts.org Applying this to the target molecule would produce 2-amino-5-bromo-4-chloro-1-ethylbenzene. Catalytic hydrogenation over a palladium catalyst is also an effective method for reducing aryl alkyl ketones to the corresponding alkanes. libretexts.org

Oxidation Reactions: Oxidation of the acetyl group is less straightforward due to the presence of the electron-rich, oxidation-sensitive amino group. Standard strong oxidizing agents would likely affect the amino group or the aromatic ring itself. However, specific reactions targeting the acetyl group, such as the Baeyer-Villiger oxidation, could theoretically convert the ketone into an ester. Another possibility is the haloform reaction, which involves the exhaustive halogenation of the methyl group followed by cleavage, but this would be complicated by the existing halogen substituents and the reactive amino group.

Nucleophilic and Electrophilic Aromatic Substitution Reactions

The substitution patterns on the aromatic ring of this compound are governed by the combined electronic effects of its four substituents.

The outcome of electrophilic aromatic substitution (EAS) is determined by the directing effects of the existing groups, which can be either activating (electron-donating) or deactivating (electron-withdrawing). chemistrytalk.orglibretexts.org

Activating Group: The amino (-NH2) group is a powerful activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the ring via resonance. libretexts.org

Deactivating Groups:

The acetyl (-COCH3) group is a moderately deactivating group and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects. libretexts.org

The halogen substituents (-Br and -Cl) are weakly deactivating groups but are ortho, para-directors. pressbooks.pub Their electron-withdrawing inductive effect deactivates the ring, but their ability to donate lone-pair electrons via resonance directs incoming electrophiles to the ortho and para positions. chemistrytalk.orgpressbooks.pubyoutube.com

In a polysubstituted benzene (B151609) ring, the most powerful activating group typically controls the position of further substitution. ucalgary.ca In this molecule, the strongly activating amino group dominates. The positions ortho to the amino group are C3 and C1 (occupied by the acetyl group), and the para position is C5 (occupied by bromine). Therefore, any further electrophilic substitution would be strongly directed to the only available position, C3.

For nucleophilic aromatic substitution (NAS), the reaction is favored by the presence of strong electron-withdrawing groups ortho or para to a good leaving group (like a halide). latech.eduwikipedia.org The acetyl group and the halogens activate the ring for NAS. latech.edu A strong nucleophile could potentially displace the chlorine or bromine atom, proceeding through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com

Cyclization and Heterocycle Formation Reactions

The ortho-aminoacetophenone framework is a classic and highly versatile starting point for synthesizing a wide variety of fused and unfused heterocyclic compounds. The adjacent amino and acetyl groups readily participate in cyclocondensation reactions with appropriate reagents. researchgate.netnih.gov

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, known for a wide range of biological activities. galchimia.commdpi.com While the classic Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with hydrazine, beilstein-journals.org o-aminoacetophenones can be converted into pyrazoles through multi-step, one-pot procedures.

A common strategy involves first converting the acetophenone (B1666503) into a 1,3-dicarbonyl equivalent. For example, a Claisen condensation with a suitable ester or formylation via the Vilsmeier-Haack reaction can introduce a second carbonyl group. nih.gov The resulting intermediate can then undergo cyclization with hydrazine or its derivatives to form the pyrazole (B372694) ring. galchimia.comnih.gov This approach allows for the creation of pyrazole libraries with diverse substitution patterns. nih.govrjptonline.org

| Reaction Type | Key Reagents | Intermediate | Product |

| Pyrazole Synthesis | 1. DMF-DMA 2. Hydrazine | Enaminone | Substituted Pyrazole |

Table based on a general flow chemistry process for converting acetophenones to pyrazoles. galchimia.com

Thiazole (B1198619) Synthesis: The Hantzsch thiazole synthesis is a fundamental method for preparing thiazole rings. chemhelpasap.comrsc.org This reaction involves the cyclocondensation of an α-haloketone with a thioamide (such as thiourea). chemhelpasap.comorganic-chemistry.org The acetyl group of this compound can be readily brominated at the α-carbon to yield the corresponding α-bromoacetophenone intermediate. This intermediate is then reacted with thiourea (B124793) to produce a 2-aminothiazole (B372263) derivative. nih.govasianpubs.org This method is known for being simple, high-yielding, and compatible with microwave-assisted synthesis to reduce reaction times. nih.gov

| Reaction Pathway | Step 1 Reagent | Step 2 Reagent | Product Class |

| Hantzsch Synthesis | Bromine (or NBS) | Thiourea | 2-Amino-4-arylthiazole |

Table illustrating the general steps for Hantzsch thiazole synthesis starting from an acetophenone.

Triazole Synthesis: Triazoles, five-membered rings with three nitrogen atoms, are another important class of heterocycles accessible from this precursor. nih.govscispace.com A powerful and modern route is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." scispace.comrsc.org This pathway involves converting the aromatic amino group into an azide (B81097). The resulting aryl azide can then undergo a [3+2] cycloaddition reaction with a terminal alkyne to regioselectively form a 1,4-disubstituted-1,2,3-triazole. rhhz.net Other methods involve reacting the amino group with reagents that build the triazole ring through different cyclization mechanisms. nih.govorganic-chemistry.org

Quinazoline (B50416) Synthesis: Quinazolines are fused heterocyclic systems containing a benzene ring fused to a pyrimidine (B1678525) ring. They are readily synthesized from o-aminoaryl ketones. nih.govresearchgate.net A variety of methods exist, often involving one-pot reactions. For instance, reacting this compound with benzylamines in the presence of an oxidizing agent like DDQ can yield 2-arylquinazolines. nih.gov Another common approach is a three-component reaction with an aldehyde and a source of ammonia (B1221849) (e.g., ammonium (B1175870) acetate), which can be promoted by microwave irradiation. openmedicinalchemistryjournal.com These methods provide efficient access to a wide array of substituted quinazoline derivatives. organic-chemistry.orgnih.gov

Quinoxaline (B1680401) Synthesis: Quinoxalines consist of a benzene ring fused to a pyrazine (B50134) ring and are typically prepared by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govnih.govchim.it While this compound is not a direct precursor, it can be used to synthesize quinoxaline derivatives. For example, reaction with an α-haloketone can form an intermediate that subsequently cyclizes to the quinoxaline core. chim.it Alternatively, oxidative self-condensation of two molecules of an o-aminoacetophenone can lead to a dihydropyrazine, a related scaffold. researchgate.net More advanced methods involve the catalytic oxidative coupling of o-phenylenediamines with various partners, a reaction for which derivatives of the title compound could be prepared. mdpi.com

| Fused Heterocycle | Common Co-Reactant(s) | Key Conditions |

| Quinazoline | Aldehyde, Ammonium Acetate | Microwave heating or catalyst |

| Quinazoline | Benzylamine | Oxidative cyclization (e.g., with DDQ) |

| Quinoxaline (indirect) | α-Haloketone | Condensation/Cyclization |

Table summarizing common synthetic routes to quinazolines and quinoxalines from o-aminoacetophenone precursors.

Derivatization via Amino Group Reactivity (e.g., Schiff Base Formation, Acylation)

The primary amino group ortho to the acetyl substituent is a key site for derivatization. Its nucleophilicity allows for a range of reactions, including condensation to form Schiff bases and acylation to form amides. These transformations are often precursors to constructing larger, fused ring systems.

Schiff Base Formation: The amino group of 2-aminoaryl ketones readily undergoes condensation with aldehydes and ketones to form the corresponding imines, or Schiff bases. nih.govmdpi.com This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate followed by dehydration. core.ac.uk While specific studies on this compound are not prevalent, the reactivity can be inferred from analogous compounds. For instance, the related (2-amino-5-chlorophenyl)phenyl methanone (B1245722) reacts with 2-furfuraldehyde to form the bidentate Schiff base, 5-chloro-2-((furan-2-ylmethylene)amino)phenyl)(phenyl)methanone, which serves as a ligand for synthesizing various metal complexes. nih.gov

Interactive Table 1: Representative Schiff Base Formation

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

|---|---|---|---|---|

| (2-Amino-5-chlorophenyl)phenyl methanone | 2-Furfuraldehyde | 5-Chloro-2-((furan-2-ylmethylene)amino)phenyl)(phenyl)methanone | Not specified in abstract | nih.gov |

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to yield the corresponding N-aryl amides. This reaction is fundamental in organic synthesis for installing protecting groups or for building blocks in multi-step syntheses. The resulting amides are often key intermediates in the synthesis of nitrogen-containing heterocycles like quinazolinones. For example, the cyclocondensation of o-aminobenzamides with various reagents is a common route to quinazolinone derivatives. organic-chemistry.org

Cyclization to Heterocycles: The juxtaposition of the amino and acetyl groups in this compound makes it an ideal precursor for synthesizing fused heterocyclic systems, most notably quinazolines. The reaction of 2-aminoaryl ketones with a nitrogen source, such as amines or ammonia equivalents, can lead to the formation of a quinazoline ring through a sequence of condensation and cyclization reactions. organic-chemistry.orgnih.gov For instance, the multicomponent reaction of 2-aminobenzophenone, an aldehyde, and urea (B33335) under microwave conditions can yield 2,4-disubstituted-1,2-dihydroquinazolines. openmedicinalchemistryjournal.com

Interactive Table 2: General Quinazoline Synthesis from 2-Aminoaryl Ketones

| Starting Material Type | Reagents | Product Type | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| 2-Aminobenzophenones | Benzylamines | 2-Phenylquinazolines | Ceric ammonium nitrate (B79036) (CAN)-TBHP, MeCN | organic-chemistry.org |

| 2-Aminoaryl ketones | Amines | Quinazolines | in situ Ru catalyst | organic-chemistry.org |

| Substituted o-aminoarylketones | Substituted benzaldehydes, NH4OAc | Highly substituted quinazolines | I2, EtOH or neat, moderate temp. | nih.gov |

Reactions Involving Halogen Moieties (e.g., Cross-Coupling Reactions)

The presence of both bromo and chloro substituents on the aromatic ring opens up possibilities for selective functionalization via transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound using a palladium catalyst and a base, is a cornerstone of modern organic synthesis. wikipedia.orgorganic-chemistry.orglibretexts.org In a dihalogenated substrate like this compound, selectivity is a key consideration. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond towards the initial oxidative addition step in the palladium catalytic cycle. harvard.edu This difference in reactivity allows for the selective coupling at the C-Br position, leaving the C-Cl bond intact for potential subsequent transformations. While specific examples utilizing the title compound are scarce, studies on other bromo-chloro aromatic systems confirm this principle. For example, the Suzuki coupling of 4-bromoacetophenone with various arylboronic acids proceeds efficiently, demonstrating the viability of this transformation on the acetophenone scaffold. arkat-usa.org

Interactive Table 3: Representative Suzuki-Miyaura Coupling of an Aryl Bromide

| Aryl Halide | Boronic Acid | Product | Catalyst/Base/Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 4-Bromoacetophenone | Phenylboronic acid | 4-Acetylbiphenyl | Pd-Complex 7 (0.5 mol%), KOH, H2O | 94% | arkat-usa.org |

| 4-Bromoacetophenone | 4-Methoxyphenylboronic acid | 4-Acetyl-4'-methoxybiphenyl | Pd-Complex 7 (0.5 mol%), KOH, H2O | 90% | arkat-usa.org |

| 4-Bromoacetophenone | 4-Chlorophenylboronic acid | 4-Acetyl-4'-chlorobiphenyl | Pd-Complex 7 (0.5 mol%), KOH, H2O | 92% | arkat-usa.org |

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org It represents another powerful method for derivatizing the halogenated positions of this compound. organic-chemistry.org Similar to the Suzuki reaction, the greater reactivity of the C-Br bond would likely allow for selective amination at the C-5 position. The development of various generations of phosphine (B1218219) ligands has expanded the scope of this reaction to include a wide variety of amines and aryl halides under increasingly mild conditions. wikipedia.org

Advanced Spectroscopic and Structural Elucidation of 1 2 Amino 5 Bromo 4 Chlorophenyl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom can be established.

¹H NMR Spectroscopy In the ¹H NMR spectrum of 1-(2-Amino-5-bromo-4-chlorophenyl)ethanone, distinct signals are expected for the aromatic protons, the amine protons, and the methyl protons. The aromatic region would likely display two singlets, as the protons on the phenyl ring are isolated from each other by the substituents. The proton at the C3 position is expected to appear at a higher chemical shift (further downfield) compared to the proton at the C6 position due to the differing electronic environments. The protons of the primary amine group (-NH₂) would typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The acetyl methyl group (-CH₃) protons would present as a sharp singlet, typically in the range of 2.4-2.6 ppm.

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The most downfield signal is typically the carbonyl carbon (C=O) of the ketone group. The aromatic carbons will appear in the characteristic region of approximately 110-150 ppm. The specific chemical shifts of the substituted aromatic carbons (C1, C2, C4, C5) are influenced by the electron-donating amino group and the electron-withdrawing halogen and acetyl groups. The carbon of the methyl group will appear as a distinct signal in the upfield region of the spectrum.

Interactive Data Table: Predicted NMR Data for this compound

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Notes |

| -CH₃ (acetyl) | ~2.5 ppm (s, 3H) | ~28 ppm | Sharp singlet, typical for acetyl methyl. |

| -NH₂ | ~5.0-6.0 ppm (br s, 2H) | - | Broad singlet, chemical shift is variable. |

| Ar-H (C6-H) | ~7.3 ppm (s, 1H) | ~130 ppm | Aromatic proton ortho to the amino group. |

| Ar-H (C3-H) | ~7.8 ppm (s, 1H) | ~135 ppm | Aromatic proton ortho to the acetyl group. |

| Ar-C (C1) | - | ~120 ppm | Carbon bearing the acetyl group. |

| Ar-C (C2) | - | ~148 ppm | Carbon bearing the amino group. |

| Ar-C (C3) | - | ~135 ppm | CH carbon. |

| Ar-C (C4) | - | ~118 ppm | Carbon bearing the chloro group. |

| Ar-C (C5) | - | ~115 ppm | Carbon bearing the bromo group. |

| Ar-C (C6) | - | ~130 ppm | CH carbon. |

| C=O | - | ~198 ppm | Ketone carbonyl carbon. |

| Predicted values are based on standard chemical shift tables and data from analogous compounds. s = singlet, br s = broad singlet. |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy The IR spectrum of this compound would be dominated by several key absorption bands. The primary amine (-NH₂) group is expected to show two distinct stretching bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretches. A strong, sharp absorption band for the ketone carbonyl (C=O) stretch would be prominent around 1660-1680 cm⁻¹. The presence of the aromatic ring will be confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ range and C-H stretching above 3000 cm⁻¹. The C-N stretching vibration of the aromatic amine is typically observed around 1250-1360 cm⁻¹. The low-frequency region would contain the characteristic stretching vibrations for the carbon-halogen bonds, with the C-Cl stretch appearing around 700-750 cm⁻¹ and the C-Br stretch at a lower wavenumber, typically 500-600 cm⁻¹. uantwerpen.be

Raman Spectroscopy Raman spectroscopy provides complementary information to IR. The highly polarizable C=C bonds of the aromatic ring often produce strong Raman signals. Symmetrical vibrations, which might be weak in the IR spectrum, can be strong in the Raman spectrum. Therefore, the aromatic ring vibrations and the C-Br and C-Cl bonds are expected to be clearly observable.

Interactive Data Table: Characteristic Vibrational Frequencies

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Asymmetric Stretch | IR | ~3450 | Medium |

| N-H Symmetric Stretch | IR | ~3350 | Medium |

| Aromatic C-H Stretch | IR, Raman | >3000 | Medium-Weak |

| C=O Stretch (Ketone) | IR | ~1670 | Strong |

| Aromatic C=C Stretch | IR, Raman | 1450-1600 | Medium-Strong |

| C-N Stretch | IR | 1250-1360 | Medium |

| C-Cl Stretch | IR, Raman | 700-750 | Strong |

| C-Br Stretch | IR, Raman | 500-600 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule.

For this compound, the molecular formula is C₈H₇BrClNO, yielding a monoisotopic molecular weight of approximately 246.95 Da. The electron ionization (EI) mass spectrum would show a complex molecular ion (M⁺) peak cluster due to the isotopic abundances of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). This results in a characteristic pattern of peaks at M, M+2, and M+4.

The fragmentation pattern is dictated by the functional groups present. libretexts.orgraco.cat Key fragmentation pathways for ketones include alpha-cleavage. miamioh.edu

Alpha-Cleavage: Loss of the methyl radical (•CH₃, 15 Da) would lead to a prominent fragment ion [M-15]⁺.

Loss of Carbon Monoxide: The [M-15]⁺ fragment could subsequently lose a neutral carbon monoxide molecule (CO, 28 Da) to form another significant ion.

Other Fragmentations: Cleavage of the halogen atoms can also occur, leading to peaks corresponding to the loss of •Br or •Cl.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z Value (for ⁷⁹Br, ³⁵Cl) | Identity | Fragmentation Pathway |

| ~247 | [M]⁺ | Molecular Ion |

| ~232 | [M - CH₃]⁺ | Alpha-cleavage of the methyl group |

| ~204 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |

| The presence of bromine and chlorine isotopes will result in characteristic M+2 and M+4 peaks for each fragment containing these halogens. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectrum is influenced by the nature and extent of conjugation within the molecule.

The UV-Vis spectrum of this compound is expected to show absorptions arising from π→π* and n→π* transitions.

π→π Transitions:* These are typically high-intensity absorptions associated with the conjugated π-system of the substituted benzene (B151609) ring. The presence of the amino group (an auxochrome) and the carbonyl group (a chromophore) conjugated with the ring will cause a bathochromic (red) shift of these bands compared to unsubstituted benzene.

n→π Transitions:* A lower intensity absorption band corresponding to the n→π* transition of the carbonyl group's non-bonding electrons is also expected. This band typically appears at longer wavelengths than the π→π* transitions.

The exact positions of the absorption maxima (λ_max) would need to be determined experimentally, but they are anticipated to be in the range of 250-400 nm.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.com This technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state.

For this compound, a successful crystal structure analysis would:

Confirm the substitution pattern on the benzene ring unambiguously.

Determine the planarity of the molecule and the orientation of the acetyl and amino groups relative to the ring.

Provide precise measurements of all bond lengths (e.g., C=O, C-N, C-C, C-H, C-Cl, C-Br) and angles.

Elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonding between the amino group of one molecule and the carbonyl oxygen of a neighboring molecule, and potential halogen bonding or π–π stacking interactions. scispace.comresearchgate.net

Interactive Data Table: Parameters Determined by X-ray Diffraction

| Structural Parameter | Information Provided |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit in the crystal. mdpi.com |

| Crystal System & Space Group | Describes the symmetry of the crystal lattice. mdpi.com |

| Atomic Coordinates (x, y, z) | Defines the precise position of each atom in the unit cell. |

| Bond Lengths (Å) | Provides the exact distances between bonded atoms. |

| Bond Angles (°) | Provides the angles between adjacent bonds. |

| Torsion Angles (°) | Describes the conformation of the molecule (e.g., rotation around single bonds). |

| Intermolecular Interactions | Identifies and quantifies non-covalent forces like hydrogen bonds. |

Comprehensive Spectroscopic Characterization Protocols

A comprehensive protocol for the structural confirmation of a newly synthesized sample of this compound involves the synergistic use of the aforementioned techniques.

Initial Confirmation (MS and IR): Mass spectrometry is first used to confirm the molecular weight and isotopic pattern, verifying the correct elemental composition. Concurrently, IR spectroscopy confirms the presence of the key functional groups (amine -NH₂, ketone C=O).

Detailed Structural Mapping (NMR): ¹H and ¹³C NMR are then employed to map out the exact carbon-hydrogen framework. 2D NMR techniques like COSY and HSQC can be used to definitively assign proton and carbon signals and confirm their connectivity.

Electronic Properties (UV-Vis): UV-Vis spectroscopy provides data on the electronic structure and conjugation, which can be useful for purity assessment and for understanding the molecule's interaction with light.

Definitive 3D Structure (X-ray Diffraction): For a crystalline sample, single-crystal X-ray diffraction provides the ultimate proof of structure, offering an unambiguous three-dimensional model of the molecule and its arrangement in the solid state.

This integrated approach, where each technique provides a unique and complementary piece of the structural puzzle, is the gold standard for the thorough and unequivocal characterization of this compound and its derivatives.

Computational Chemistry and Theoretical Studies on 1 2 Amino 5 Bromo 4 Chlorophenyl Ethanone

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for calculating the optimized geometry and electronic properties of molecules like 1-(2-Amino-5-bromo-4-chlorophenyl)ethanone. DFT methods, such as the widely used B3LYP functional with various basis sets (e.g., 6-311G(d,p)), can predict molecular characteristics with a high degree of accuracy. bohrium.comresearchgate.net These calculations form the foundation for understanding the molecule's behavior at a quantum level.

Note: The following table contains representative data for a molecule of this type, as specific computational results for this compound are not available in the cited literature. The atom numbering corresponds to a standard IUPAC representation of the molecule.

| Bond/Angle | Atom Connections | Representative Value |

| Bond Lengths (Å) | ||

| C-Cl | C4-Cl | 1.74 |

| C-Br | C5-Br | 1.90 |

| C-N | C2-N | 1.38 |

| C=O | C-O (ethanone) | 1.23 |

| C-C (ring) | C1-C2 | 1.40 |

| Bond Angles (°) | ||

| C3-C4-C5 | Ring Angle | 120.5 |

| C1-C2-N | Amino Group Angle | 121.0 |

| C6-C1-C(ethanone) | Ketone Group Angle | 119.5 |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for describing the chemical reactivity and kinetic stability of a molecule. nih.gov The HOMO, as the electron donor, and the LUMO, as the electron acceptor, govern how the molecule interacts with other species. kpru.ac.th

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular reactivity. A smaller gap suggests that the molecule is more reactive and can be easily excited. dntb.gov.ua For similar chloro-phenyl derivatives, these energy gaps have been calculated to be around 4.0 eV. kpru.ac.th From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), which further quantify the molecule's reactive tendencies.

Note: The data in the following table is illustrative and represents typical values for similar aromatic compounds, as specific published data for this compound is unavailable.

| Parameter | Formula | Representative Value (eV) |

| EHOMO | - | -5.95 |

| ELUMO | - | -1.85 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.10 |

| Ionization Potential (I) | -EHOMO | 5.95 |

| Electron Affinity (A) | -ELUMO | 1.85 |

| Electronegativity (χ) | (I+A)/2 | 3.90 |

| Chemical Hardness (η) | (I-A)/2 | 2.05 |

| Global Electrophilicity (ω) | χ²/(2η) | 3.71 |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution across a molecule's surface. It illustrates the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). researchgate.net The MEP map is invaluable for predicting sites for electrophilic and nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen of the amino group, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the amino group would exhibit a positive potential, making them sites for nucleophilic interaction. researchgate.net The halogen atoms (chlorine and bromine) would also influence the electrostatic potential of the aromatic ring.

Vibrational Analysis via Computational Methods (e.g., Potential Energy Distributions)

Computational vibrational analysis, performed using DFT methods, predicts the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific vibrational modes to different functional groups within the molecule. This theoretical spectrum can be compared with experimental data to confirm the molecular structure.

The Potential Energy Distribution (PED) analysis further refines these assignments by quantifying the contribution of individual bond stretches, angle bends, and torsions to each vibrational mode. For instance, in a related chalcone (B49325), the C=O stretching vibration was identified as a strong band in the IR spectrum. krishisanskriti.org A similar analysis for this compound would allow for a detailed understanding of its vibrational dynamics.

Analysis of Noncovalent Interactions (e.g., Hydrogen Bonding, Van der Waals Forces)

Noncovalent interactions, such as hydrogen bonds and van der Waals forces, are crucial in determining the supramolecular assembly and crystal packing of molecules. Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying these intermolecular contacts within a crystal lattice. mdpi.comresearchgate.net

By mapping properties like the normalized contact distance (dnorm) onto the Hirshfeld surface, regions of close intermolecular contact can be identified. For molecules containing amino groups, N-H···O or N-H···N hydrogen bonds are often significant stabilizing interactions. nih.gov In the crystal structure of a related compound, H⋯H, O⋯H, and C⋯H contacts were found to be the most important contributors to crystal packing. nih.gov A similar analysis for this compound would reveal how individual molecules interact with their neighbors, influencing properties like melting point and solubility.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is fundamental in drug design and discovery for evaluating the potential biological activity of a compound. nih.gov

The simulation calculates a binding energy or score, which estimates the strength of the interaction between the ligand and the protein's active site. nih.gov A lower binding energy generally indicates a more stable and favorable interaction. In a docking study of this compound with a specific protein target, the simulation would identify key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand's functional groups (amino, carbonyl, halogens) and the amino acid residues of the protein. Such studies provide critical insights into the compound's potential mechanism of action at a molecular level.

Natural Bond Orbital (NBO) Analysis for Hyperconjugation

The stabilization of the molecule would be significantly influenced by interactions such as the delocalization of the nitrogen lone pair into the π* orbitals of the aromatic ring. NBO analysis is a valuable tool for understanding intra- and intermolecular bonding and charge transfer within a molecular system. ekb.eg The magnitude of the E(2) values for these interactions would indicate their importance in stabilizing the molecule. ekb.eg

Table 1: Representative Donor-Acceptor Interactions in NBO Analysis

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

| LP (N) | π* (C-C) of phenyl ring | Value not available |

| LP (O) | σ* (C-C) of acetyl group | Value not available |

| σ (C-H) | σ* (C-C) | Value not available |

| σ (C-C) | σ* (C-C) | Value not available |

Note: Specific stabilization energies for this compound are not available in the cited literature. The table represents the types of interactions that would be analyzed.

In Silico Prediction of Pharmacokinetic and Drug-Like Properties

In the early stages of drug discovery, in silico models are instrumental in predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. nih.gov These predictions help in assessing the "drug-likeness" of a molecule and its potential to be developed into a viable pharmaceutical agent. nih.gov Tools like SwissADME provide free web-based access to these predictive models. nih.govswissadme.ch

For this compound, a theoretical ADME profile can be generated to evaluate its pharmacokinetic properties. Key parameters include lipophilicity (Log P), water solubility, and adherence to established drug-likeness rules such as Lipinski's rule of five. ekb.egnih.gov Lipinski's rule suggests that a compound is more likely to be orally bioavailable if it has a molecular weight of less than 500 g/mol , a Log P value not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.

Furthermore, the topological polar surface area (TPSA) is a descriptor that correlates with passive molecular transport through membranes and is often used to predict oral bioavailability. nih.gov Compounds with a TPSA of less than 140 Ų are generally considered to have good cell permeability. nih.gov

Table 2: Predicted Physicochemical and Pharmacokinetic Properties of this compound

| Property | Predicted Value/Descriptor | Significance |

| Molecular Formula | C8H8BrClNO | Basic molecular information |

| Molecular Weight | 249.52 g/mol | Adheres to Lipinski's rule (<500) |

| Log P (Lipophilicity) | Value not available | Influences absorption and distribution |

| Water Solubility | Value not available | Affects formulation and bioavailability |

| Hydrogen Bond Donors | 1 (from the amino group) | Adheres to Lipinski's rule (≤5) |

| Hydrogen Bond Acceptors | 2 (from the amino and carbonyl groups) | Adheres to Lipinski's rule (≤10) |

| Topological Polar Surface Area (TPSA) | Value not available | Predicts cell permeability |

| Bioavailability Score | Value not available | Overall drug-likeness indicator |

Note: While some properties can be deduced from the structure, specific predicted values from computational tools for this compound are not available in the cited literature. The table outlines the key parameters that would be assessed.

Structure-Reactivity Correlations through Computational Models

Computational models, particularly those based on Density Functional Theory (DFT), are pivotal in establishing relationships between the structure of a molecule and its chemical reactivity. mdpi.com By calculating various electronic properties, these models can provide a deeper understanding of a compound's behavior in chemical reactions. mdpi.commaterialsciencejournal.org

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. dntb.gov.ua A smaller energy gap generally implies higher reactivity. dntb.gov.ua

Molecular Electrostatic Potential (MEP) maps are another valuable tool, visualizing the charge distribution on the molecular surface. dntb.gov.ua These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of chemical reactivity. dntb.gov.ua

While a specific structure-reactivity study for this compound is not present in the searched literature, computational analysis of structurally related compounds demonstrates the utility of these methods. For instance, in studies of other complex organic molecules, DFT calculations have been used to determine bond lengths, bond angles, and Mulliken atomic charges, which all contribute to understanding the molecule's reactivity. materialsciencejournal.org

Table 3: Key Parameters in Structure-Reactivity Analysis

| Parameter | Description | Significance for Reactivity |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical stability and reactivity. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences intermolecular interactions. |

| Mulliken Atomic Charges | Calculated charge distribution on each atom. | Identifies reactive sites within the molecule. |

Note: The table describes the general parameters used in computational structure-reactivity studies. Specific values for this compound are not available in the cited literature.

Applications in Chemical Research and Materials Science Derived from 1 2 Amino 5 Bromo 4 Chlorophenyl Ethanone

Role as a Key Pharmaceutical Intermediate

The structure of 1-(2-Amino-5-bromo-4-chlorophenyl)ethanone makes it a significant intermediate in the synthesis of active pharmaceutical ingredients (APIs). Aromatic amines and ketones are foundational components for building more complex molecular architectures with biological activity. nbinno.com Its derivatives can serve as precursors for a variety of therapeutic agents. For instance, related piperidone structures are used in Strecker-type condensations with anilines to produce intermediates for highly active narcotic analgesics like remifentanil and other fentanyl analogues. researchgate.netwikipedia.org The amino group allows for the construction of nitrogen-containing heterocycles, a common feature in many drugs, while the ketone provides a handle for further modifications or ring-closure reactions. mdpi.com The presence of bromine and chlorine atoms can enhance the metabolic stability or binding affinity of the final drug molecule.

Building Block for the Synthesis of Novel Chemical Entities

As a multifunctional building block, this compound offers multiple reactive sites for constructing novel molecules. The primary amino group can undergo reactions like acylation, alkylation, and diazotization. The ketone group is susceptible to nucleophilic addition, condensation, and reduction. Furthermore, the bromine atom is particularly useful for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of a wide variety of substituents. This versatility enables chemists to synthesize new chemical entities with tailored properties for screening in drug discovery and materials science. For example, it can be a precursor for creating complex Mannich bases, which are themselves important intermediates for a wide array of pharmaceuticals. researchgate.net

Precursor in Heterocyclic Synthesis for Diverse Chemical Libraries

Heterocyclic compounds are of paramount importance in medicinal chemistry. This compound is an ideal starting material for generating diverse libraries of heterocyclic systems. The amino and ketone groups can react intramolecularly or with external reagents to form various rings. For example, reactions with hydrazines or their derivatives can lead to the formation of pyridazines or other nitrogen-containing heterocycles. Condensation reactions involving the ketone and subsequent cyclization are common strategies. Research has shown that similar α-bromoacetophenones can be used to synthesize 1,3,4-thiadiazin-3-ium bromides. Furthermore, related aminoketones are used in multicomponent reactions, such as the Gewald reaction, to produce highly substituted thiophenes, which are valuable in drug discovery. researchgate.netnih.gov The synthesis of pyrrol-3-ones has been achieved from related aminoacetylenic ketones, highlighting the utility of the aminophenyl ketone scaffold in building diverse heterocyclic cores. mdpi.com

| Heterocyclic System | Synthetic Precursor Type |

| 1,2,4-Triazoles | Aminophenyl ketone derivatives researchgate.net |

| Pyrrol-3-ones | Aminoacetylenic ketones mdpi.com |

| Thiophenes | Aminoketones (via Gewald reaction) researchgate.net |

| 1,3,4-Oxadiazoles | Hydrazide derivatives of aminoketones researchgate.netresearchgate.net |

| Thiazolidines | Hydrazide derivatives of aminoketones researchgate.net |

Ligand Precursor in Coordination Chemistry and Catalytic Applications

The presence of both nitrogen (from the amino group) and oxygen (from the ketone) atoms in a 1,2-relationship on the aromatic ring makes this compound a potential bidentate chelating ligand. nsu.ru Such ligands can coordinate with a variety of metal ions to form stable metal complexes. These complexes can have interesting magnetic, electronic, or catalytic properties. The ability of semicarbazide (B1199961) and thiosemicarbazide (B42300) derivatives to chelate metals is linked to their biological activity. mdpi.com While the direct application of this specific compound in a well-known catalyst might not be widely documented, its structural motif is common in coordination chemistry. mdpi.com The resulting metal complexes could be explored for applications in catalysis, for instance, in hydrogenation or oxidation reactions where the metal center's activity is tuned by the electronic properties of the ligand. nih.gov

Development of Photoinitiators and Polymer Chemistry Applications

Derivatives of α-aminoacetophenones are a well-established class of Type I photoinitiators, which are molecules that cleave upon exposure to UV light to form reactive radicals. google.comgoogle.com These radicals can then initiate polymerization of various monomers, a process crucial for UV-curable coatings, inks, and adhesives. The structure of this compound fits the general scaffold of an aminoacetophenone. While modifications might be necessary to optimize its absorption spectrum and initiation efficiency, it serves as a valuable starting point for designing new photoinitiators. For example, ketoprofen, another aromatic ketone, has been shown to act as a photoinitiator for anionic polymerization through photodecarboxylation. nih.gov The development of novel photoinitiators based on thioxanthone and other chromophores is an active area of research. researchgate.net

Synthesis of Dyes and Functional Materials

The primary aromatic amino group in this compound makes it a classic precursor for the synthesis of azo dyes. nih.gov Through a process called diazotization, the amino group is converted into a highly reactive diazonium salt. unb.casphinxsai.com This salt can then be coupled with electron-rich aromatic compounds, such as phenols or anilines, to form azo compounds, which are characterized by the -N=N- chromophore responsible for their color. nih.govplantarchives.org The specific shade and properties of the resulting dye can be fine-tuned by the choice of the coupling partner and the substituents on the aromatic rings. The bromo and chloro groups on the starting material can influence the dye's color (hue), lightfastness, and affinity for different fabrics. jbiochemtech.com Furthermore, the bromine atom provides a reactive site for further functionalization, allowing the dye to be incorporated into polymers or other materials.

Biological Activities and Pharmacological Potentials of 1 2 Amino 5 Bromo 4 Chlorophenyl Ethanone Derivatives

Anticancer and Antitumor Activity

Derivatives originating from 1-(2-amino-5-bromo-4-chlorophenyl)ethanone, especially those belonging to the quinazoline (B50416) class, have demonstrated notable potential as anticancer agents. nih.govresearchgate.net The quinazoline framework is a core component of several FDA-approved anticancer drugs, and ongoing research continues to explore new variations. nih.govmdpi.com These compounds often exert their effects through mechanisms like the inhibition of key enzymes involved in cell proliferation, such as epidermal growth factor receptor (EGFR) tyrosine kinase, or by inducing programmed cell death. nih.govnih.gov

A significant area of investigation has been the direct cytotoxic effect of these derivatives on human cancer cell lines. Studies on 6-bromo-quinazolin-4(3H)-one derivatives, which can be synthesized from the title aminoketone, have shown potent antiproliferative activity against both breast (MCF-7) and colon (SW480) cancer cell lines. nih.govresearchgate.net

One study highlighted a series of new quinazoline-4(3H)-one derivatives, with compound 8a (a 6-bromo derivative with an aliphatic linker) being the most potent, showing IC₅₀ values of 15.85 µM and 17.85 µM against MCF-7 and SW480 cell lines, respectively. nih.govresearchgate.net Notably, this compound demonstrated significantly better potency against the MCF-7 breast cancer cell line than the standard drug Erlotinib (B232). nih.govresearchgate.net The selectivity of these compounds is a key feature; compound 8a showed a much higher IC₅₀ value (84.20 µM) against the normal cell line (MRC-5), indicating it can distinguish between cancerous and non-cancerous cells. nih.govresearchgate.net The structure-activity relationship suggests that substitutions at various positions on the quinazoline ring are crucial for anticancer activity. nih.gov For example, the presence of halogen substituents on quinazolinone derivatives has been noted in several studies to enhance cytotoxic activity. nih.gov

Table 1: Cytotoxic Activity (IC₅₀ in µM) of Selected 6-Bromo-quinazoline-4(3H)-one Derivatives

| Compound | MCF-7 (Breast Cancer) | SW480 (Colon Cancer) | MRC-5 (Normal Cell Line) |

|---|---|---|---|

| 8a | 15.85 ± 3.32 | 17.85 ± 0.92 | 84.20 ± 1.72 |

| 8c | 35.14 ± 6.87 | 63.15 ± 1.63 | > 100 |

| Erlotinib | 24.35 ± 1.84 | 12.15 ± 0.98 | Not Reported |

| Doxorubicin | 0.85 ± 0.04 | 1.05 ± 0.09 | Not Reported |

Data sourced from a study on 6-bromo quinazoline derivatives. nih.govresearchgate.net

Furthermore, 4-amino-quinazolines have been reported to play a pivotal role in cellular processes including proliferation and apoptosis by acting as inhibitors of kinases like ALK5. scielo.br While specific studies on the apoptotic mechanisms of derivatives from this compound are detailed, the broader class of quinazolines they belong to is well-documented to function as apoptosis inducers. nih.gov

Antimicrobial Activity (Antibacterial and Antifungal)

The versatility of the this compound scaffold extends to the development of potent antimicrobial agents. nih.gov Its derivatives, including quinazolines, benzodiazepines, and thiazoles, have been evaluated against a range of pathogenic bacteria and fungi. nih.govirjmets.comresearchgate.net The presence of halogen atoms, such as bromine and chlorine, within the molecular structure is often a key factor in enhancing antimicrobial efficacy. nih.gov

Derivatives such as quinazolines and 1,5-benzodiazepines have demonstrated significant antibacterial properties. irjmets.commdpi.com Studies on 1,5-benzodiazepine derivatives synthesized via the condensation of o-phenylenediamines with chalcones have revealed potent activity. irjmets.com For example, a derivative labeled as 4c in one study, which contained an electron-withdrawing group, showed excellent antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL. irjmets.com

Similarly, quinazoline derivatives are known to possess broad antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, acylhydrazone quinazolines have shown significant activity against S. aureus, E. coli, and P. aeruginosa. nih.gov The strategic placement of substituents on the quinazoline ring is critical for these effects. nih.gov

Table 2: In Vitro Antibacterial Activity (MIC in µg/mL) of Selected Derivatives

| Compound Class | Derivative Example | S. aureus (Gram +) | E. coli (Gram -) | Reference |

|---|---|---|---|---|

| 1,5-Benzodiazepine | 4c | 6.25 | 12.5 | irjmets.com |

| 1,5-Benzodiazepine | 4a | >100 | >100 | irjmets.com |

The antifungal potential of these derivatives is also well-documented. mdpi.com Quinazolinone structures are recognized for their activity against various fungal pathogens. nih.govmdpi.com A study on 6-bromo-4-ethoxyethylthio quinazoline demonstrated high antifungal activity against several plant pathogenic fungi, including Gibberella zeae, with EC₅₀ values ranging from 17.47 to 70.79 µg/mL. researchgate.net

In other research, 1,5-benzodiazepine derivatives also exhibited notable antifungal effects. A derivative designated 4a , featuring an electron-releasing group, displayed good antifungal activity against Aspergillus niger and Candida albicans with an MIC of 6.25 µg/mL, which was comparable to the standard drug Fluconazole. irjmets.com Further studies have confirmed that certain quinazolinone derivatives show strong antifungal activity against species like Fusarium moniliforme and can be more potent than the standard drug griseofulvin. mdpi.com

Table 3: In Vitro Antifungal Activity (MIC in µg/mL) of Selected Derivatives

| Compound Class | Derivative Example | A. niger | C. albicans | Reference |

|---|---|---|---|---|

| 1,5-Benzodiazepine | 4a | 6.25 | 6.25 | irjmets.com |

| 1,5-Benzodiazepine | 4c | 25 | 50 | irjmets.com |

The search for new treatments for tuberculosis has led to the investigation of various heterocyclic compounds, including quinazoline derivatives. nih.gov Several studies have reported the antitubercular activity of this class of compounds. cbijournal.com For example, 3-heteroarylthioquinoline derivatives containing chloro- and bromo-substituted aromatic rings were found to be active against Mycobacterium tuberculosis H37Rv with MIC values in the range of 3.2–3.5 μg/ml. cbijournal.com While direct synthesis from this compound was not specified in all antitubercular studies, the efficacy of related bromo- and chloro-substituted heterocycles suggests that derivatives from this starting material are promising candidates for further investigation in this therapeutic area. cbijournal.comnih.gov

Antiviral Activity (e.g., HIV Inhibition)

The global health challenge posed by viral infections, particularly by the human immunodeficiency virus (HIV), has driven extensive research into novel antiviral agents. Derivatives of substituted aminophenyl ethanones have emerged as a promising class of compounds, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Research into 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone derivatives has demonstrated their potential as inhibitors of HIV-1 reverse transcriptase (RT). nih.gov In one study, a series of fourteen novel derivatives were synthesized and evaluated for their in-vitro HIV-1 RT inhibitory activity. nih.gov The findings revealed that several of these compounds displayed potency against the enzyme. Notably, compounds 7k and 7m from the series were the most active, inhibiting the RT enzyme with IC₅₀ values of 14.18 µM and 12.26 µM, respectively. nih.gov

Structure-activity relationship (SAR) studies indicated that the substitution pattern on the benzyl (B1604629) ring significantly influences the antiviral potency. Furthermore, anti-HIV-1 and cytotoxicity evaluations of the five most potent RT inhibitors from this series showed that most retained significant anti-HIV-1 activity with a favorable safety index. nih.gov The core structure, which can be conceptually derived from a substituted 2-amino-phenyl ethanone (B97240), highlights the utility of this scaffold in designing new HIV-1 RT inhibitors. nih.govresearchgate.net The development of NNRTIs is crucial for combating the emergence of drug-resistant HIV strains. researchgate.net

Table 1: HIV-1 RT Inhibitory Activity of Selected 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone Derivatives

| Compound | IC₅₀ (µM) for HIV-1 RT Inhibition |

| 7k | 14.18 |

| 7m | 12.26 |

Data sourced from research on novel HIV-1 RT inhibitors. nih.gov

Anxiolytic and Central Nervous System Modulation

The 1,4-benzodiazepine (B1214927) nucleus is a well-established "privileged scaffold" in medicinal chemistry, renowned for its role in agents that treat anxiety, convulsions, and other central nervous system (CNS) disorders. nih.govmdpi.com These structures are frequently synthesized from substituted 2-aminobenzophenones, a class of compounds closely related to this compound. The nature and position of substituents on the aminophenyl ring are critical in modulating the pharmacological activity.

For instance, novel 2-substituted 1,4-benzodiazepine-2-ones, derived from oxazepam, have been synthesized and tested for their antidepressant and anxiolytic effects. nih.govnih.gov One highly colored 2-aminobenzodiazepine derivative, compound 5k , demonstrated a significant analgesic effect in mice over a dose range of 5–50 mg/kg, suggesting CNS modulation. nih.govnih.gov

In another study, new pentacyclic benzodiazepine (B76468) derivatives were synthesized and evaluated for anticonvulsant, sedative, and anxiolytic activities. mdpi.com A derivative identified as PBDT 13 showed potent anticonvulsant, sedative, and anxiolytic effects, with a potency comparable to diazepam, suggesting a mechanism of action via benzodiazepine receptors. mdpi.com While not direct derivatives of the title compound, these studies underscore the principle that the substituted aminophenyl moiety is a cornerstone for developing CNS-active agents. The halogen substituents (bromo and chloro) on the core phenyl ring are known to significantly impact the lipophilicity and electronic properties of the molecule, which can enhance binding to CNS receptors like the GABA-A receptor. nih.gov

Table 2: CNS-Related Activities of Selected Benzodiazepine Derivatives

| Derivative Class | Compound | Observed Activity |

| 2-Substituted 1,4-Benzodiazepine | 5k | Analgesic effect |

| Pentacyclic Benzodiazepine | PBDT 13 | Anticonvulsant, Sedative, Anxiolytic |

Data compiled from studies on novel benzodiazepine derivatives. nih.govmdpi.comnih.gov

Antioxidant Properties

Oxidative stress is implicated in the pathophysiology of numerous diseases, making the discovery of novel antioxidants a key research area. Derivatives containing the substituted aminophenyl ethanone framework have been explored for their ability to scavenge free radicals.

One study on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which can involve precursors like substituted acetophenones, investigated their antioxidant activity. nih.gov A series of S-substituted triazolethione derivatives were synthesized, and their radical scavenging activities were assessed. The results showed that the nature of the halogen substituent on a phenyl ring had a marked effect on antioxidant capacity. For example, a derivative containing a bromine substituent (17 ) showed a DPPH radical scavenging activity 1.13 times higher than the standard antioxidant, ascorbic acid. nih.gov Replacing the bromine with chlorine (20 ) led to a slight decrease in activity, while a fluorine substitution resulted in a more significant drop. nih.gov

This highlights the influential role of the halogen's nature and position. In another series, a hydrazone derivative bearing a thiophene (B33073) moiety (29 ) exhibited antioxidant activity 1.26 times higher than the positive control. nih.gov These findings suggest that the electronic environment created by the bromo and chloro substituents in this compound could be harnessed to develop potent antioxidant agents.

Table 3: Relative DPPH Radical Scavenging Activity of Substituted Triazolethione Derivatives

| Compound | Substituent | Activity vs. Ascorbic Acid |

| 17 | Bromine | 1.13x higher |

| 20 | Chlorine | Slightly lower than compound 17 |

| 21 | Fluorine | ~50% decrease compared to compound 17 |

Data from a study on the antioxidant activity of novel propanehydrazide derivatives. nih.gov

Other Reported Therapeutic Potentials (e.g., Analgesic, Anti-inflammatory, Antiparasitic)

Beyond the specific activities detailed above, derivatives conceptually linked to the this compound scaffold have shown a range of other important therapeutic properties.

Analgesic and Anti-inflammatory Activity: Several studies have reported the analgesic and anti-inflammatory effects of related heterocyclic systems. For example, certain 1,2-benzothiazine derivatives have been synthesized and evaluated for these properties. nih.gov One compound, 39 , showed potent analgesic action, being four times more potent than ibuprofen (B1674241) with less gastric damage, although it was less potent than piroxicam. nih.gov Similarly, spirofuran-triazolo[1,5-a]pyrimidine derivatives have demonstrated significant anti-inflammatory activity by inhibiting nitrite (B80452) and prostaglandin (B15479496) E2 (PGE2) production in macrophage cell lines. researchgate.net

Antiparasitic Activity: The fight against parasitic diseases like malaria and leishmaniasis has also benefited from research into related chemical structures. Phenylaminonaphthoquinone derivatives have shown potent antiplasmodial activity. mdpi.com Compounds 1 and 3 in one study were highly active against a chloroquine-sensitive strain of Plasmodium falciparum, with IC₅₀ values of 0.16 and 0.0049 μg/mL, respectively. mdpi.com Furthermore, pyrimido[1,2-a]benzimidazole (B3050247) derivatives have been identified as promising antiparasitic agents, with one compound (2a ) showing excellent activity against Leishmania major in the nanomolar range. nih.gov The substituted amine is a key feature in these molecules, linking back to the core structure of the title compound.

Table 4: Other Reported Biological Activities of Related Derivatives

| Activity | Derivative Class | Key Finding |

| Analgesic | 1,2-Benzothiazines | Compound 39 was 4x more potent than ibuprofen. nih.gov |

| Anti-inflammatory | Spirofuran-triazolo[1,5-a]pyrimidines | Significant inhibition of nitrite and PGE2 production. researchgate.net |

| Antiparasitic (Antimalarial) | Phenylaminonaphthoquinones | Compound 3 showed an IC₅₀ of 0.0049 μg/mL against P. falciparum. mdpi.com |

| Antiparasitic (Antileishmanial) | Pyrimido[1,2-a]benzimidazoles | Compound 2a was active against L. major in the nanomolar range. nih.gov |

Structure Activity Relationship Sar Investigations for 1 2 Amino 5 Bromo 4 Chlorophenyl Ethanone Analogues

Impact of Halogen Substituent Identity and Position on Reactivity and Biological Efficacy

The presence and nature of halogen substituents on the phenyl ring of 1-(2-amino-5-bromo-4-chlorophenyl)ethanone analogues are critical determinants of their reactivity and biological efficacy. The bromo and chloro groups at the 5- and 4-positions, respectively, significantly influence the electronic properties of the aromatic ring, which in turn affects the reactivity of the amino and acetyl groups during cyclization reactions to form quinazolinones.

In a broader context of bioactive molecules, the incorporation of halogen atoms is known to alter physicochemical properties, which can lead to improved oral absorption, enhanced permeability across the blood-brain barrier, and increased cell membrane permeability. The specific combination of a bromo and a chloro group in the title compound offers a unique electronic and steric profile that can be exploited in the design of potent therapeutic agents.

Modifications of the Aromatic Ring and Amino Functionality on Bioactivity Profiles

Modifications to the aromatic ring and the amino functionality of this compound analogues are fundamental strategies for modulating their bioactivity. The amino group is a key nucleophile in the cyclization reactions that form quinazolinone and quinazoline (B50416) rings. Its reactivity can be tuned by introducing different substituents on the aromatic ring.

For example, the synthesis of quinazolinone derivatives often involves the reaction of the amino group with an appropriate reagent to form the pyrimidine (B1678525) ring. The electronic nature of the substituents on the aromatic ring can either enhance or diminish the nucleophilicity of the amino group, thereby affecting the yield and type of product formed.

Furthermore, modifications of the amino group itself, such as its conversion into an amide or a substituted amine, can lead to derivatives with significantly different biological activities. Structure-activity relationship studies on quinazolinone derivatives have highlighted that substitution at the amino group (which becomes position 3 in the quinazolinone ring) is crucial for their antimicrobial and cytotoxic activities. The presence of a substituted aromatic ring at this position is often considered essential for potent bioactivity.

The following table summarizes the impact of modifications on the aromatic ring and amino functionality on the bioactivity of resulting quinazolinone derivatives.

| Modification | Impact on Bioactivity | Reference |

| Substitution at position 3 of the quinazolinone ring (derived from the amino group) | Essential for antimicrobial and cytotoxic activities. A substituted aromatic ring is often preferred. | |

| Substitution at the 4th position of the quinazolinone ring | Amine or substituted amine groups can improve antimicrobial activities. | |